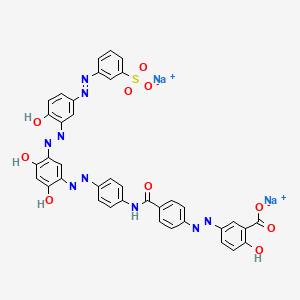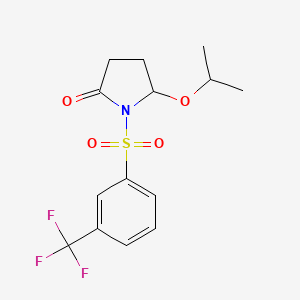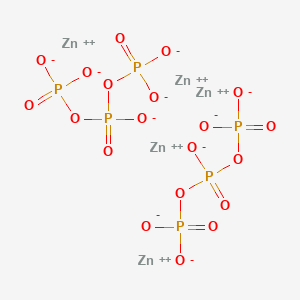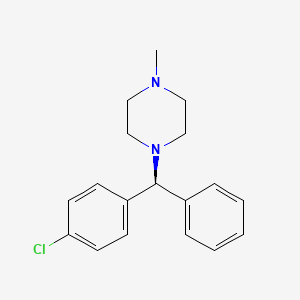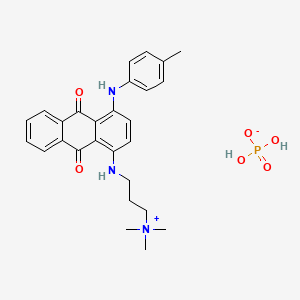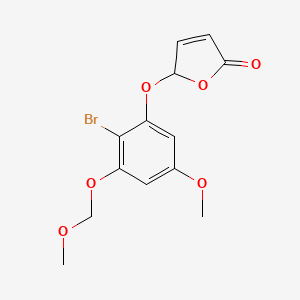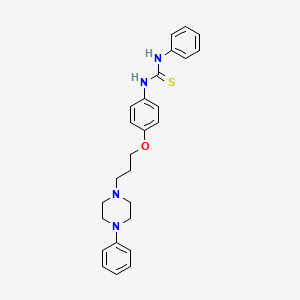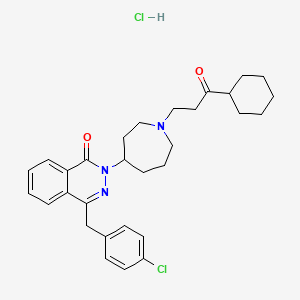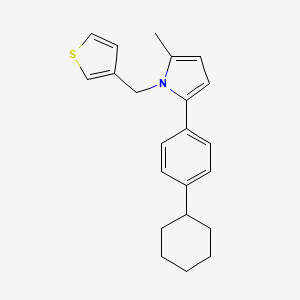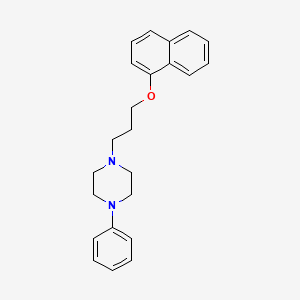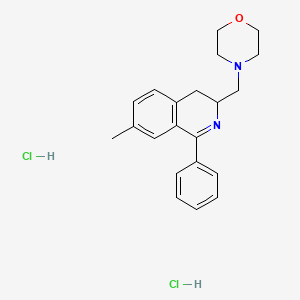
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride is a synthetic organic compound that belongs to the isoquinoline class of chemicals. Isoquinolines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the isoquinoline core with a morpholine derivative.
Methylation and Phenylation: These steps introduce the methyl and phenyl groups to the isoquinoline core.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the isoquinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: A bioactive isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.
Uniqueness
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride is unique due to its specific structural features, such as the morpholinylmethyl group and the phenyl substitution, which may confer distinct pharmacological properties compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
83658-71-3 |
|---|---|
Molekularformel |
C21H26Cl2N2O |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
4-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C21H24N2O.2ClH/c1-16-7-8-18-14-19(15-23-9-11-24-12-10-23)22-21(20(18)13-16)17-5-3-2-4-6-17;;/h2-8,13,19H,9-12,14-15H2,1H3;2*1H |
InChI-Schlüssel |
VVAMBDKOMUMCRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN4CCOCC4)C=C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


